molecular formula C12H11N5O2S B2928078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide CAS No. 2034554-72-6

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2928078
CAS No.: 2034554-72-6
M. Wt: 289.31
InChI Key: IXULNCBUMSFNQC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and a methylene-linked 5-methylthiophene-2-carboxamide moiety.

Properties

IUPAC Name

5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-2-3-8(20-7)11(18)14-6-9-15-16-10-12(19)13-4-5-17(9)10/h2-5H,6H2,1H3,(H,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXULNCBUMSFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N5O2SC_{12}H_{11}N_{5}O_{2}S with a molecular weight of approximately 289.32 g/mol. The compound features a unique combination of a triazolo-pyrazine core and a thiophene moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12H11N5O2S
Molecular Weight289.32 g/mol
CAS Number2034554-72-6
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurokinin Receptors : This compound acts as a selective antagonist at neurokinin-3 receptors (NK3), which are implicated in various physiological processes including pain perception and mood regulation. Antagonism of NK3 receptors has been linked to potential therapeutic effects in treating anxiety and depression .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit human renin, indicating a broader spectrum of biological activity that could be explored further .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : By inhibiting NK3 receptors, the compound may alleviate symptoms associated with mood disorders.
  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains and could be explored for their antimicrobial properties .

Study 1: Neurokinin Receptor Antagonism

A study demonstrated that compounds with similar structural features to this compound effectively inhibited NK3 receptor activity in vitro. The results indicated a dose-dependent response correlating with receptor blockade and subsequent behavioral changes in animal models .

Study 2: Renin Inhibition

Another investigation focused on the potential of this compound to inhibit human renin. The findings suggested that modifications to the triazole ring could enhance inhibitory potency, making it a candidate for further development as an antihypertensive agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyrazine Core

(a) N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide ()
  • Key Differences: 8-Methoxy vs. 8-Hydroxy: The methoxy group in this analog reduces hydrogen-bonding capacity compared to the hydroxy group in the target compound. This may lower solubility but increase metabolic stability due to reduced oxidative susceptibility. Benzothiadiazole vs.
(b) ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids ()
  • Key Differences :
    • 8-Oxo vs. 8-Hydroxy : The oxo group (ketone) at position 8 provides strong electron-withdrawing effects, which could enhance electrophilic reactivity compared to the hydroxy group. This structural feature is associated with cytotoxicity and cerebroprotective activity .

Variations in the Carboxamide Substituent

(a) N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide ()
  • Key Differences: Pyrrolidinyl Linker vs. Methylene Linker: The pyrrolidine spacer introduces conformational flexibility and basicity, which may improve membrane permeability. 5-Chlorothiophene vs.
(b) Thiazole and Thiadiazole Derivatives ()
  • Key Differences :
    • Thiazole/Thiadiazole vs. Thiophene : Thiadiazoles (e.g., compound 7b in ) exhibit higher polarity and hydrogen-bonding capacity, contributing to IC50 values as low as 1.61 μg/mL against HepG-2 cells. The methyl group in the target compound’s thiophene may prioritize lipophilicity over direct target engagement .

Physicochemical Properties

Property Target Compound 8-Methoxy-Benzothiadiazole Analog 5-Chlorothiophene Analog
Molecular Weight ~360 (estimated) 348.8 348.8
Key Functional Groups 8-OH, thiophene 8-OCH3, benzothiadiazole 5-Cl, pyrrolidine
Predicted LogP ~2.5 ~3.0 ~3.2
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 (NH)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide?

  • Methodological Answer : The compound’s core structure involves a triazolopyrazine scaffold fused to a thiophene carboxamide. A viable approach includes:

  • Step 1 : Synthesis of the triazolopyrazine precursor via cyclization of substituted hydrazides or sulfonyl hydrazides (e.g., using diethyl oxalate in THF, as described for similar triazinones) .
  • Step 2 : Functionalization via coupling reactions. For example, EDCI·HCl and HOBt-mediated amidation can link the triazolopyrazine hydroxy group to the thiophene carboxamide methyl group, as demonstrated for analogous triazolopyrazine derivatives .
  • Key Optimization : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for coupling, methanol for recrystallization) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, NH/OH stretches at ~3200–3500 cm⁻¹) .
  • NMR : Use ¹H NMR to resolve methyl groups (δ ~2.5 ppm for thiophene-CH₃) and aromatic protons (δ ~6.5–8.5 ppm for triazolopyrazine and thiophene). ¹³C NMR should confirm carbonyl carbons (δ ~160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved for triazolopyrazine-thiophene hybrids?

  • Methodological Answer :

  • Case Study : If NMR signals for the triazolopyrazine methyl group overlap with thiophene protons, use 2D NMR (COSY, HSQC) to assign connectivity .
  • Dynamic Effects : Rotameric equilibria in the carboxamide linkage may cause splitting in ¹H NMR. Analyze variable-temperature NMR to confirm .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation from methanol) and determining the crystal structure .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases (PDEs), given the triazolopyrazine moiety’s affinity for adenosine-binding pockets .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to structurally related pyrazolo[1,5-a]pyrimidines .

Q. What strategies enhance solubility and bioavailability through salt formation?

  • Methodological Answer :

  • Salt Screening : React the free base with acids (e.g., HCl, trifluoroacetic acid) or form sodium/potassium salts via carboxylate deprotonation .
  • Co-Crystallization : Use co-formers like succinic acid or PEG to improve dissolution rates .
  • Pharmacokinetic Profiling : Compare logP values (HPLC) and solubility (shake-flask method) of salts vs. the parent compound .

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